1-(Sec-butyl)cyclohexane-1-carboxylic acid

Catalog No.
S14062278
CAS No.
M.F
C11H20O2
M. Wt
184.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Sec-butyl)cyclohexane-1-carboxylic acid

Product Name

1-(Sec-butyl)cyclohexane-1-carboxylic acid

IUPAC Name

1-butan-2-ylcyclohexane-1-carboxylic acid

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

InChI

InChI=1S/C11H20O2/c1-3-9(2)11(10(12)13)7-5-4-6-8-11/h9H,3-8H2,1-2H3,(H,12,13)

InChI Key

JILBSDPIJFJJBP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1(CCCCC1)C(=O)O

1-(Sec-butyl)cyclohexane-1-carboxylic acid (CAS 41417-98-5) is a highly sterically hindered, cycloaliphatic neo-carboxylic acid characterized by a quaternary alpha-carbon bonded to both a rigid cyclohexane ring and a branched sec-butyl chain. This unique structural topology imparts exceptional physicochemical properties, notably extreme resistance to nucleophilic attack at the carbonyl center and a highly lipophilic profile. In procurement and material selection, this compound is prioritized not as a generic acidic building block, but as a specialized precursor for synthesizing ultra-stable esters, metabolically resistant active pharmaceutical ingredients (APIs), and advanced metal extractants. Its combination of a bulky C4 branched chain and a cyclic core provides a specific conformational rigidity and solvation shielding that cannot be achieved with linear neo-acids or unhindered cycloaliphatic equivalents .

Research Fit

Chiral α-branched cyclohexane carboxylic acid – enables asymmetric synthesis

Calculated LogP 3.62 – fits CNS and intracellular target design space

Supplied at ≥98% purity – suitable for pharmaceutical intermediate research

Substituting 1-(sec-butyl)cyclohexane-1-carboxylic acid with standard cyclohexanecarboxylic acid or less hindered analogs like 1-methylcyclohexanecarboxylic acid fundamentally compromises downstream performance in aggressive environments. Unhindered cycloaliphatic acids lack the quaternary carbon shielding, leaving their derived esters and amides vulnerable to rapid acid- or base-catalyzed hydrolysis and enzymatic cleavage (e.g., alpha-oxidation in biological systems). Furthermore, substituting with acyclic neo-acids (such as pivalic acid or Versatic 10) fails to provide the conformational rigidity of the cyclohexane ring, which is often critical for specific receptor binding in APIs or selective coordination in hydrometallurgy. The specific inclusion of the sec-butyl group directly at the alpha position creates a highly restricted local steric environment and significantly elevates lipophilicity, making generic or lower-molecular-weight substitutes unviable for applications demanding both extreme hydrolytic stability and high phase-partitioning efficiency [1].

Substitution Risk

Lipophilicity shift

ΔLogP +0.41 vs n-butyl isomer may alter membrane permeability predictions and tissue distribution assumptions.

Chirality requirement

Sec-butyl introduces a stereogenic center absent in n-butyl, isobutyl, and tert-butyl isomers – limits direct replacement in stereoselective synthetic routes.

Biological context

Sec-butyl side chain reported with higher γ-secretase inhibitory potency in peptidomimetic models; linear or smaller isomers may not replicate this profile.

Extreme Hydrolytic Stability of Downstream Derivatives

The quaternary alpha-carbon, combined with the immediate branching of the sec-butyl group, provides massive steric shielding to the carbonyl carbon. Based on established kinetics for 1,1-disubstituted cycloaliphatic acids, esters derived from 1-(sec-butyl)cyclohexane-1-carboxylic acid exhibit a >100-fold decrease in base-catalyzed hydrolysis rates compared to those derived from unhindered cyclohexanecarboxylic acid. In industrial processing, hydrolyzing nitriles or amides of such highly hindered neo-acids often requires extreme conditions (e.g., 200 °C in NaOH or nitrosylsulfuric acid), whereas standard cycloaliphatic derivatives hydrolyze under mild aqueous conditions [1].

Evidence DimensionRelative rate of base-catalyzed ester/amide hydrolysis
Target Compound Data>100x reduction in hydrolysis rate (requires extreme thermal/acidic conditions for cleavage)
Comparator Or BaselineCyclohexanecarboxylic acid derivatives (rapid hydrolysis under standard mild conditions)
Quantified Difference>2 orders of magnitude slower hydrolysis
ConditionsAqueous alkaline or acidic hydrolysis assays

Crucial for procuring precursors intended for ultra-stable specialty lubricants, protective coatings, or prodrugs that must survive harsh pH environments without degrading.

Lipophilicity Shift
Data to verify
ΔLogP +0.41 vs n-butyl analog (LogP 3.62 vs 3.21)
Supports CNS permeability design space assessment
Calculated values; experimental LogP confirmation recommended

Enhanced Lipophilicity for Phase Partitioning and Permeability

The addition of the sec-butyl chain fundamentally alters the hydrophobic profile of the molecule. While the baseline cyclohexanecarboxylic acid has a LogP of 1.96, and the less hindered 1-methylcyclohexanecarboxylic acid has a LogP of 2.04, the incorporation of the C4 sec-butyl group elevates the estimated LogP to approximately 3.96. This near 2-log-unit increase dramatically shifts the compound's partitioning behavior, driving it almost entirely into the organic phase during biphasic reactions or extractions [1].

Evidence DimensionCalculated Octanol-Water Partition Coefficient (LogP)
Target Compound DataEstimated LogP ~3.96
Comparator Or Baseline1-Methylcyclohexanecarboxylic acid (LogP 2.04) / Cyclohexanecarboxylic acid (LogP 1.96)
Quantified Difference~1.9 to 2.0 log units higher lipophilicity
ConditionsStandard octanol/water partitioning models at 25 °C

Determines suitability for hydrometallurgical solvent extraction and ensures high passive membrane permeability when used as a lipophilic moiety in pharmaceutical design.

Chiral Center
Class-level inference
1 asymmetric center vs 0 in n-butyl, isobutyl, tert-butyl isomers
Enables enantioselective synthesis routes
Vendor confirms one asymmetric atom

Solvation Shielding and Acid Dissociation Shift

The extreme steric bulk of the sec-butyl group and the cyclohexane ring restricts the solvation of the resulting carboxylate anion, while the alkyl groups provide electron-donating inductive effects. This results in a weaker acid compared to unhindered analogs. Cyclohexanecarboxylic acid has a pKa of 4.90, and 1-methylcyclohexanecarboxylic acid shifts to 5.13. 1-(Sec-butyl)cyclohexane-1-carboxylic acid exhibits an even higher pKa (estimated >5.2). This reduced acidity and severe steric hindrance mandate the use of highly active coupling reagents (e.g., HATU) or conversion to the acid chloride prior to downstream synthesis .

Evidence DimensionAcid Dissociation Constant (pKa)
Target Compound DataEstimated pKa > 5.2
Comparator Or BaselineCyclohexanecarboxylic acid (pKa 4.90)
Quantified Difference>0.3 pKa unit shift toward lower acidity
ConditionsAqueous solution at 25 °C

Directly impacts the choice of synthetic coupling strategies, salt formation during formulation, and the pH-dependent solubility profile of the compound in industrial workflows.

γ-Secretase Inhibition Context
Cross-study comparable
Sec-butyl P1 side chain reported with increased inhibitory potency vs smaller alkyl groups
Supports S1 pocket interaction model in aspartyl protease research
Free acid not directly tested; class-level inference
Patent Enablement
Supporting evidence
Sec-butyl listed in generic formula of US 8,143,442 for pharmaceutical intermediates
Reduces freedom-to-operate risk in process development
Not specifically exemplified; within claim scope

Synthesis of Ultra-Stable Specialty Lubricants and Plasticizers

Because of its extreme resistance to ester hydrolysis (driven by the quaternary alpha-carbon and sec-butyl shielding), this compound is the right choice for synthesizing polyol esters used in high-temperature aviation lubricants, transformer fluids, or specialized plasticizers. Unlike esters derived from standard cyclohexanecarboxylic acid, these hindered derivatives will not degrade into corrosive free acids under prolonged thermal stress or moisture exposure [1].

Metabolically Resistant API Building Blocks

In pharmaceutical procurement, this compound is prioritized when designing drugs that require a lipophilic cycloaliphatic moiety but suffer from rapid alpha-oxidation or enzymatic cleavage in vivo. The sec-butyl group effectively blocks metabolic attack at the 1-position, while the high LogP (~3.96) enhances target binding affinity in hydrophobic pockets, making it superior to 1-methylcyclohexanecarboxylic acid for extending drug half-life [2].

Advanced Hydrometallurgical Extractants

For industrial solvent extraction of metal ions, the high lipophilicity and specific pKa of this neo-acid make it a highly effective, phase-stable extractant. It outperforms unhindered aliphatic acids by preventing the formation of stable aqueous emulsions and resisting chemical degradation in highly acidic or basic continuous processing loops [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS-targeted chiral building block
Chirality and characteristic lipophilicity profile
Enantiomeric purity and CNS permeability assays
γ-Secretase inhibitor lead generation
Sec-butyl steric bulk and reported potency context
S1 pocket interaction and Aβ production models
CETP inhibitor analog process intermediate
Patent scope inclusion and research-grade purity
Route scouting reproducibility and scalability
PROTAC lipophilicity-modulating fragment
Lipophilicity shift relative to n-butyl isomer
LogP tuning and ternary complex formation assays

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

184.146329876 g/mol

Monoisotopic Mass

184.146329876 g/mol

Heavy Atom Count

13

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